molecular formula C15H12ClN3O2 B12336468 Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12336468
M. Wt: 301.73 g/mol
InChI Key: OOFOIQVTOIDZLB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at the 5-position, a chlorine atom at the 7-position, and an ethyl ester group at the 3-position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with ethyl alcohol in the presence of a base to yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-19-13(16)8-12(18-14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

OOFOIQVTOIDZLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

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